![molecular formula C24H24N2O2 B4077476 N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077476.png)
N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide
Overview
Description
N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide is a compound with potential for scientific research applications due to its unique chemical structure. It belongs to the class of benzamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to the anti-inflammatory and anti-tumor properties of N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide.
Biochemical and Physiological Effects:
N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide in lab experiments include its high yield and purity, as well as its potential for use in the development of new drugs. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential for toxicity and side effects in humans is not fully known, which may limit its use in clinical trials.
Future Directions
There are several future directions for research on N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide. One direction is to further investigate its mechanism of action and its potential for use in the development of new drugs. Another direction is to study its potential for use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine its toxicity and side effects in humans, which will be important for its use in clinical trials.
Scientific Research Applications
N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide has potential for scientific research applications due to its unique chemical structure. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
N-benzyl-4-(2-phenylbutanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-22(19-11-7-4-8-12-19)24(28)26-21-15-13-20(14-16-21)23(27)25-17-18-9-5-3-6-10-18/h3-16,22H,2,17H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGMSBAFULHLGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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